Subelliptenone G
Overview
Description
Subelliptenone G is a natural product that belongs to the diterpenoid class. It was first isolated from the plant Subersenium groundsel (Senecio subbellipticus). This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Subelliptenone G can be synthesized through various synthetic routes. One common method involves the extraction from the root bark of Garcinia subelliptica. The process typically includes collection, extraction, and purification of the plant material .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The specific methods depend on the desired purity and application of the compound. Techniques such as column chromatography and preparative thin-layer chromatography are often employed to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Subelliptenone G undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives .
Scientific Research Applications
Subelliptenone G has several scientific research applications, including:
Chemistry: Used as a model compound for studying oxidation and reduction reactions.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Subelliptenone G involves its interaction with various molecular targets and pathways. It is believed to exert its effects through electron-transfer and hydrogen-transfer mechanisms. These interactions can lead to the modulation of various biological processes, including antioxidant and anti-inflammatory activities .
Comparison with Similar Compounds
Subelliptenone G is similar to other xanthones, such as garcinone C, γ-mangostin, and mangiferin. it is unique due to its specific structure and biological activities. The following compounds are similar to this compound:
- Garcinone C
- γ-Mangostin
- Mangiferin
- 1,6,7-Trihydroxy-xanthone
- 1,2,5-Trihydroxyxanthone
- 1,5,6-Trihydroxyxanthone
- Norathyriol
- 1,3,5,6-Tetrahydroxy-xanthone
- Isojacareubin
- 1,3,5,8-Tetrahydroxyxanthone
- Isomangiferin
- 2-Hydroxyxanthone
- 7-O-Methylmangiferin
- Neomangiferin
- Lancerin .
This compound stands out due to its unique combination of hydroxyl groups and its specific biological activities, making it a valuable compound for further research and development.
Biological Activity
Subelliptenone G is a xanthone compound isolated from the root bark of Garcinia subelliptica. It has garnered attention due to its notable biological activities, particularly its antioxidant, antidiabetic, and antiplasmodial properties. This article delves into the various biological activities associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized as a simple oxygenated xanthone with the chemical structure of 1,4,5-trihydroxyxanthone. Its molecular formula is C15H10O5, and it features three hydroxyl groups that contribute to its biological activity.
Antioxidant Activity
Antioxidant activity is one of the most studied properties of this compound. The compound has been evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power).
Key Findings:
- TEAC Values : In a study analyzing the electron transfer (ET) potential of xanthones, this compound exhibited a Trolox Equivalent Antioxidant Capacity (TEAC) value of 0.5841, which was significantly higher than its analogue 1,5-dihydroxyxanthone (TEAC = 0.0193), indicating its strong antioxidant potential .
- Comparative Antioxidant Activity : In comparison to other xanthones, this compound ranked among the top compounds for antioxidant activity due to its structural features that favor electron transfer .
Compound | TEAC Value |
---|---|
This compound | 0.5841 |
1,5-Dihydroxyxanthone | 0.0193 |
Mangiferin | 0.9170 |
Antidiabetic Activity
The antidiabetic potential of this compound has been explored through in vitro studies focusing on its inhibitory effects on key enzymes involved in carbohydrate metabolism.
Findings:
- α-Glucosidase and α-Amylase Inhibition : In vitro assays demonstrated that this compound effectively inhibited both α-glucosidase and α-amylase activities, suggesting its potential as a therapeutic agent for managing diabetes .
Antiplasmodial Activity
This compound has also been evaluated for its antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.
Research Insights:
- Inhibitory Effects : Compounds derived from Garcinia forbesii, including this compound, showed significant inhibitory activity against P. falciparum, indicating potential use in malaria treatment .
The biological activities of this compound are attributed to its ability to donate electrons and scavenge free radicals due to the presence of hydroxyl groups in its structure. The antioxidant mechanisms involve both electron transfer and hydrogen atom transfer processes, which are crucial in neutralizing reactive oxygen species (ROS) .
Case Studies and Research Applications
Several studies have utilized molecular docking techniques to predict the interactions of this compound with target enzymes related to its biological activities.
Example Study:
A study conducted on isolated xanthones from Garcinia forbesii demonstrated that molecular docking analysis confirmed the in vitro activity of this compound against α-glucosidase and P. falciparum lactate dehydrogenase enzymes . This supports the hypothesis that structural features significantly influence biological efficacy.
Properties
IUPAC Name |
1,4,5-trihydroxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O5/c14-7-4-5-9(16)13-10(7)11(17)6-2-1-3-8(15)12(6)18-13/h1-5,14-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSVZCUBASBXKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC3=C(C=CC(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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